molecular formula C8H18N2O B13930195 2-(1-Ethylpiperazin-2-yl)ethan-1-ol CAS No. 61155-10-0

2-(1-Ethylpiperazin-2-yl)ethan-1-ol

Cat. No.: B13930195
CAS No.: 61155-10-0
M. Wt: 158.24 g/mol
InChI Key: VEBLBIOGDJTQTQ-UHFFFAOYSA-N
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Description

2-(1-Ethylpiperazin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C8H18N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol typically involves the reaction of 1-ethylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme is as follows:

    Starting Materials: 1-ethylpiperazine and ethylene oxide.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at a temperature range of 50-70°C.

    Procedure: Ethylene oxide is added dropwise to a solution of 1-ethylpiperazine in the solvent, and the mixture is stirred for several hours until the reaction is complete.

    Purification: The product is purified by distillation or recrystallization to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylpiperazin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

2-(1-Ethylpiperazin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(1-Ethylpiperazin-2-yl)ethan-1-ol can be compared with other piperazine derivatives, such as:

    1-(2-Hydroxyethyl)piperazine: Similar structure but lacks the ethyl group on the piperazine ring.

    1-(2-Aminoethyl)piperazine: Contains an amino group instead of a hydroxyl group.

    1-(2-Methoxyethyl)piperazine: Contains a methoxy group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

61155-10-0

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-(1-ethylpiperazin-2-yl)ethanol

InChI

InChI=1S/C8H18N2O/c1-2-10-5-4-9-7-8(10)3-6-11/h8-9,11H,2-7H2,1H3

InChI Key

VEBLBIOGDJTQTQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNCC1CCO

Origin of Product

United States

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